molecular formula C29H44O6 B12413975 Hydrocortisone 21-octanoate-d4

Hydrocortisone 21-octanoate-d4

Cat. No.: B12413975
M. Wt: 492.7 g/mol
InChI Key: VWVPRYMOFYIOOZ-IESZJFDPSA-N
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Description

Hydrocortisone 21-octanoate-d4 is a deuterated form of hydrocortisone 21-octanoate. It is a synthetic glucocorticoid used primarily in scientific research. The compound is labeled with deuterium, which makes it useful in various analytical techniques, such as mass spectrometry, to study the pharmacokinetics and metabolism of hydrocortisone derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hydrocortisone 21-octanoate-d4 involves the esterification of hydrocortisone with octanoic acid in the presence of a deuterium source. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The deuterium labeling is achieved by using deuterated reagents or solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure the incorporation of deuterium at specific positions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone 21-octanoate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hydrocortisone 21-octanoate-d4 is widely used in scientific research, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of hydrocortisone derivatives.

    Biology: Employed in studies of steroid metabolism and hormone regulation.

    Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of hydrocortisone.

    Industry: Applied in the development of new glucocorticoid drugs and formulations.

Mechanism of Action

Hydrocortisone 21-octanoate-d4 exerts its effects by binding to the glucocorticoid receptor. This binding leads to the translocation of the receptor-ligand complex into the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammatory and immune responses, leading to the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrocortisone 21-octanoate-d4 is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in metabolic studies. This property is not present in non-deuterated analogs, making this compound a valuable tool in research .

Properties

Molecular Formula

C29H44O6

Molecular Weight

492.7 g/mol

IUPAC Name

[2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] octanoate

InChI

InChI=1S/C29H44O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h16,21-23,26,31,34H,4-15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1/i17D2,23D,26D

InChI Key

VWVPRYMOFYIOOZ-IESZJFDPSA-N

Isomeric SMILES

[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)CCCCCCC)O

Canonical SMILES

CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

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